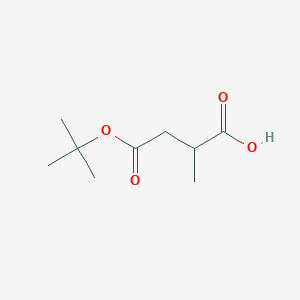

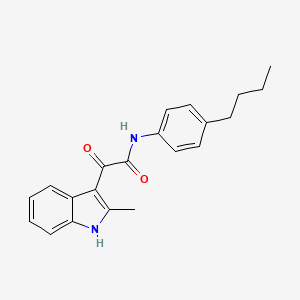

![molecular formula C6H3FIN3 B2703210 6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine CAS No. 1036762-16-9](/img/structure/B2703210.png)

6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine is a compound with the molecular formula C6H3FIN3 and a molecular weight of 263.014. It belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines, including this compound, have tunable photophysical properties . They can be designed to allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications

Antianxiety Properties

Research on pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine, has shown promising antianxiety properties without the potentiation of central nervous system depressants. For instance, a study highlighted the synthesis and evaluation of forty pyrazolo[1,5-a]pyrimidine derivatives, identifying several with significant anxiolytic effects, comparable to clinically used benzodiazepines, without potentiating CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Some derivatives displayed subnanomolar affinity for TSPO and were radiolabeled with fluorine-18 for positron emission tomography (PET) imaging in rodent models of neuroinflammation, demonstrating their potential as in vivo PET-radiotracers (Damont et al., 2015).

Anticancer and Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a significant structure in medicinal chemistry due to its anticancer potential and enzymatic inhibitory activity. Recent advances in the synthesis and functionalization of these compounds have been discussed, highlighting their role in the design of drugs with anticancer properties (Arias-Gómez et al., 2021).

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have also been explored for their potent inhibitory activity against mycobacterial ATP synthase, critical for the treatment of Mycobacterium tuberculosis. The design and synthesis of novel compounds in this class revealed several analogs with potent in vitro growth inhibition of M. tuberculosis, suggesting their potential as inhibitors (Sutherland et al., 2022).

Antiviral and Antibacterial Effects

Further studies on pyrazolo[3,4-d]pyrimidines have demonstrated their broad biological and medicinal properties, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. Some newly synthesized 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives showed significant inhibitory effects against pathogenic bacteria, indicating their potential as antibacterial agents (Beyzaei et al., 2017).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups at position 7 on the fused ring . These properties may play a role in the compound’s interaction with its targets.

Biochemical Pathways

It is known that pyrazolo[1,5-a]pyrimidines can inhibit protein kinases , which play a crucial role in cellular signaling processes. This suggests that the compound may affect pathways related to cell growth, differentiation, migration, and metabolism.

Pharmacokinetics

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , which may influence their bioavailability.

Result of Action

It is known that pyrazolo[1,5-a]pyrimidines can inhibit protein kinases , suggesting that the compound may have an effect on cell growth, differentiation, migration, and metabolism.

Action Environment

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , suggesting that environmental factors such as light and temperature may influence their behavior.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine are largely influenced by its structure. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors

Cellular Effects

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used as fluorescent molecules for studying the dynamics of intracellular processes .

Temporal Effects in Laboratory Settings

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have shown good solid-state emission intensities .

Metabolic Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Properties

IUPAC Name |

6-fluoro-3-iodopyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOYYBPUOFRMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036762-16-9 |

Source

|

| Record name | 6-fluoro-3-iodopyrazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

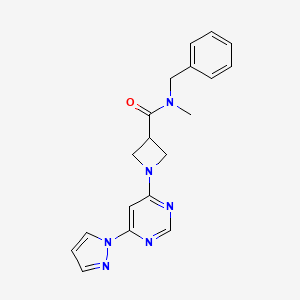

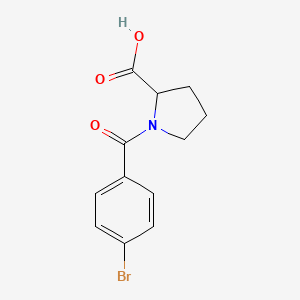

![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)

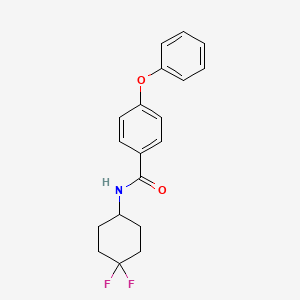

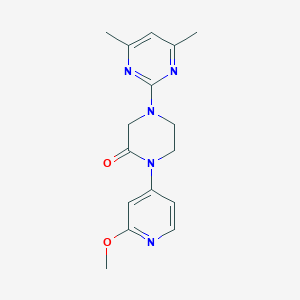

![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)

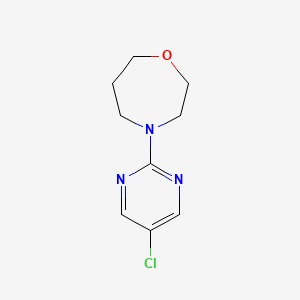

![6-Methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2703136.png)

![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2703140.png)

![2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2703143.png)

![8-(dimethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2703144.png)

![3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide](/img/structure/B2703149.png)